Haematoxylin; Natural Black 1

Description

BenchChem offers high-quality Haematoxylin; Natural Black 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Haematoxylin; Natural Black 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

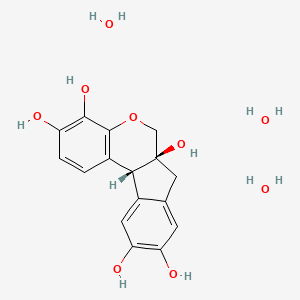

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6.3H2O/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20;;;/h1-4,13,17-21H,5-6H2;3*1H2/t13-,16+;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHHTOQAQBZRPN-DUHMYJLJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] |

Source

|

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Hematoxylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in cold; soluble in hot (NTP, 1992) |

Source

|

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

517-28-2 |

Source

|

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Haematoxylin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 248 °F (NTP, 1992) |

Source

|

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Chemical structure and properties of Haematoxylin Natural Black 1

An In-depth Technical Guide to Haematoxylin Natural Black 1

Abstract

Haematoxylin, designated as Natural Black 1 or C.I. 75290, is an indispensable biological stain that remains a cornerstone of histology and histopathology.[1][2][3] Extracted from the heartwood of the logwood tree, Haematoxylum campechianum, its utility is not inherent to the native molecule but is realized through a precise chemical transformation and complexation.[3][4] This guide provides an in-depth exploration of the chemical structure of haematoxylin, its conversion to the active dyeing agent hematein, the critical role of metallic mordants in forming dye-lake complexes, and the subsequent mechanism of binding to cellular components. We will dissect the physicochemical properties that govern its behavior in solution and detail validated protocols for the preparation and application of its most common formulations. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this classic yet complex staining system to ensure accuracy, reproducibility, and nuanced interpretation of microanatomical data.

Chemical Identity and Physicochemical Properties

Haematoxylin is a complex phenolic compound that, in its pure form, is a colorless to pale yellow crystalline solid.[1][5] Its true value as a dye is unlocked through oxidation.

Nomenclature and Structure

-

Preferred IUPAC Name: (6aS,11bR)-7,11b-Dihydroindolo[2,1-c][1]benzopyran-3,4,6a,9,10(6H)-pentol[1]

-

Common Synonyms: Hematoxylin, Natural Black 1, C.I. 75290, Hydroxybrazilin[1][3][5]

The core structure is a polycyclic aromatic hydrocarbon, which undergoes oxidation to form hematein (C₁₆H₁₂O₆), the actual colorant.[7] This conversion is the single most critical step in preparing a haematoxylin staining solution.

Physicochemical Data

The performance of haematoxylin in a laboratory setting is dictated by its physical and chemical properties. These characteristics influence everything from the preparation of staining solutions to the kinetics of tissue binding.

| Property | Value / Description | Source(s) |

| Appearance | White to yellowish crystalline powder; darkens upon exposure to light. | [5] |

| Melting Point | 100-120 °C | [1][5] |

| Solubility | Slightly soluble in cold water and ether; soluble in hot water, ethanol, glycerol, and alkali hydroxides. | [5] |

| Absorption Maxima (Acetonitrile) | 290 - 292 nm | [8] |

| Stability | Solutions darken on standing and upon exposure to light, indicating oxidation. | [5] |

The Chemistry of Staining: A Three-Part Mechanism

Haematoxylin itself is not a stain.[1][9] Its ability to impart a deep blue-purple color to cell nuclei is the result of a coordinated, three-step chemical process: oxidation, mordanting, and electrostatic binding. Understanding this cascade is crucial for troubleshooting and optimizing staining outcomes.

Step 1: Oxidation ("Ripening") - From Haematoxylin to Hematein

The conversion of haematoxylin to hematein is an oxidation process traditionally called "ripening."[10] This can be achieved through two primary routes:

-

Natural Oxidation: Exposing the solution to atmospheric oxygen and light. This is a slow process, taking weeks to months, but is favored in some classic formulations like Ehrlich's haematoxylin because it results in a highly stable solution with a long shelf-life.[10][11][12]

-

Chemical Oxidation: Using a chemical oxidizing agent for rapid, near-instantaneous conversion. Common agents include sodium iodate (used in Mayer's and Gill's formulations) or mercuric oxide (historically used in Harris's formulation).[9][10][11] This method is efficient but carries the risk of over-oxidation, which can produce non-staining byproducts and reduce the solution's lifespan.[10][13]

Step 2: Mordanting - Formation of the Dye-Mordant Complex

Hematein is an anionic dye with poor affinity for tissue on its own.[9][11] To function as a potent nuclear stain, it requires a mordant —typically a polyvalent metal ion. The mordant acts as a chemical bridge, linking the dye to the tissue. The most common mordant in routine histology is aluminum (Al³⁺).[12][14]

The hematein molecule chelates with the aluminum ion, forming a large, positively charged complex known as a "lake."[11] It is this entire dye-mordant complex, not hematein alone, that possesses a net positive charge and is the active staining agent.[15] The type of mordant dramatically influences the final color and application; iron, tungsten, and lead are also used for specific applications.[4][10][11]

Step 3: Tissue Binding - The Electrostatic Interaction

Cell nuclei are rich in nucleic acids (DNA and RNA), which are polyanionic due to their phosphate backbones.[11] The positively charged hematein-aluminum complex is strongly attracted to these negatively charged sites.[11][15] This electrostatic interaction results in the stable and selective binding of the complex to the chromatin within the nucleus, imparting the characteristic deep blue-to-purple color.[16][17]

Caption: Standardized workflow for Haematoxylin and Eosin (H&E) staining.

Workflow Causality:

-

Deparaffinization & Rehydration: Paraffin wax must be removed with a solvent (xylene) and the tissue gradually rehydrated through descending grades of alcohol to water. This is essential because aqueous stains like haematoxylin cannot penetrate wax or high-concentration alcohol.

-

Haematoxylin Staining: The slide is immersed in the haematoxylin solution, allowing the cationic dye-lake to bind to the anionic nuclear chromatin.

-

Differentiation: This is a critical quality control step, particularly in regressive staining. A weak acid solution (e.g., 0.3-1% acid alcohol) is used to break the bonds between the dye-lake and less acidic tissue components. [14][17]This removes background staining and sharpens nuclear detail by ensuring only the most strongly anionic sites (chromatin) retain the dye.

-

Bluing: Immediately after staining, the haematoxylin-mordant complex is reddish and soluble in acid. The "bluing" step involves immersing the slide in a weak alkaline solution (e.g., Scott's tap water substitute, or even hard tap water). [14]This pH shift changes the conformation of the dye complex, rendering it insoluble and converting its color from red-purple to a crisp blue-purple. [14][15]This step is what makes the stain permanent.

-

Eosin Counterstaining: Eosin Y is an anionic, pink dye that stains basic (acidophilic) tissue components, such as cytoplasm and connective tissue, providing essential contrast to the blue nuclei. [16]6. Dehydration, Clearing, and Coverslipping: The slide is passed through ascending grades of alcohol to remove all water, then cleared in xylene before a permanent mounting medium and coverslip are applied. [18][19]This process is necessary to provide the correct refractive index for high-resolution microscopy.

Applications in Research and Drug Development

The enduring relevance of haematoxylin lies in its ability to provide fundamental morphological information across a vast range of scientific disciplines.

-

Histopathology: H&E remains the gold standard for disease diagnosis. Pathologists rely on the nuclear detail revealed by haematoxylin—such as nuclear size, shape, and chromatin pattern—to identify neoplastic changes, inflammation, and other pathological processes. [11][16]* Cytology: Haematoxylin is a key component of the Papanicolaou (Pap) stain, used globally for cervical cancer screening and the analysis of other cytological specimens. [1]* Drug Development & Toxicology: In preclinical toxicology studies, H&E-stained tissue sections are fundamental for assessing the safety of new drug candidates. It allows for the microscopic evaluation of tissues to identify drug-induced pathologies, such as cell death, inflammation, or proliferative changes.

-

Research: As a counterstain in immunohistochemistry (IHC) and in situ hybridization (ISH), haematoxylin provides crucial anatomical context, allowing researchers to localize specific proteins or nucleic acids within the larger tissue architecture. [16]

Conclusion

Despite the advent of sophisticated molecular techniques, Haematoxylin Natural Black 1 remains an irreplaceable tool in the life sciences. Its power lies in a robust and well-understood chemical mechanism that transforms a colorless plant extract into a highly specific and vibrant nuclear stain. For the researcher, pathologist, or drug development professional, mastery of its chemistry and application is not merely a technical skill but a prerequisite for the accurate interpretation of tissue morphology. The continued reliance on this century-old dye is a testament to its efficacy, reliability, and the wealth of information it provides in a single, elegant stain.

References

-

Wikipedia. Haematoxylin. [Link]

-

Cancer Diagnostics Inc. Hematoxylin, Powdered Stain. [Link]

-

AmericanBio. Hematoxylin. [Link]

-

National Center for Biotechnology Information. Hematoxylin. PubChem Compound Summary for CID 442514. [Link]

-

Synnovis. Haematoxylin – the story of the blues. [Link]

-

Indian Journal of Forensic Medicine & Toxicology. A Brief Review on Haematoxylin: An Irreplaceable Tissue Stain. [Link]

-

Academia.edu. The oxidation products of Haematoxylin and their role in biological staining. [Link]

-

Leica Biosystems. H&E Staining Overview: A Guide to Best Practices. [Link]

-

Northwestern University. The Science and Application of Hematoxylin and Eosin Staining. [Link]

-

Leica Biosystems. An Intro to Hematoxylin: Staining Protocol, Hematein Formation. [Link]

-

Fischer, A. H., Jacobson, K. A., Rose, J., & Zeller, R. (2008). Hematoxylin and eosin staining of tissue and cell sections. CSH protocols, 2008(5), pdb-prot4986. [Link]

-

Microbe Notes. Hematoxylin and eosin stain (H and E stain or HE stain). [Link]

-

StainsFile. Hematoxylin Formulae. [Link]

-

Leica Biosystems. An Intro to Hematoxylin: Staining Protocol, Hematein Formation, and More. [Link]

-

Aryal, S. (2018). Hematoxylin and Eosin (H&E) Staining : Principle, Procedure and Interpretation. [Link]

Sources

- 1. Haematoxylin - Wikipedia [en.wikipedia.org]

- 2. Hematoxylin, Powdered Stain | Cancer Diagnostics Inc. [cancerdiagnostics.com]

- 3. Hematoxylin [us.chemicalstore.com]

- 4. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 5. Hematoxylin | C16H14O6 | CID 442514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hematoxylin - Natural Black 1 [sigmaaldrich.com]

- 7. stainsfile.com [stainsfile.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. medicopublication.com [medicopublication.com]

- 11. Haematoxylin – the story of the blues | Synnovis [synnovis.co.uk]

- 12. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 13. (PDF) The oxidation products of Haematoxylin and their role in biological staining [academia.edu]

- 14. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 15. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 16. Hematoxylin and eosin staining of tissue and cell sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. microbenotes.com [microbenotes.com]

- 18. laboratorytests.org [laboratorytests.org]

- 19. H&E staining | Xin Chen Lab [pharm.ucsf.edu]

Solubility of Haematoxylin Natural Black 1 in ethanol vs water

An In-Depth Technical Guide to the Solubility of Haematoxylin (Natural Black 1) in Ethanol vs. Water

Prepared by: A Senior Application Scientist

Introduction

Haematoxylin, designated as Natural Black 1 (C.I. 75290), is a cornerstone of histology and cytopathology, forming the basis of the most widely used staining combination, Haematoxylin and Eosin (H&E).[1] Derived from the heartwood of the logwood tree, Haematoxylum campechianum, its utility hinges on its ability to impart a deep blue-purple color to cell nuclei, revealing critical morphological details.[2] However, a frequent point of confusion and a critical parameter in stain formulation is the behavior of haematoxylin in different solvents. While the term "haematoxylin" is used broadly, the actual chromogen is its oxidized form, haematein, which forms a colored complex with a metal mordant.[1][2] The solubility characteristics of both the parent compound, haematoxylin, and its oxidized product, haematein, differ significantly, particularly in the two most common laboratory solvents: water and ethanol.

This technical guide provides a detailed analysis of the solubility of Haematoxylin Natural Black 1, examining the underlying chemical principles, presenting quantitative data, and outlining the profound practical implications for researchers, scientists, and drug development professionals who rely on consistent and reproducible histological staining. We will explore the causality behind formulation choices and provide a robust, self-validating protocol for the empirical determination of solubility.

Section 1: The Chemistry of Haematoxylin and Its Oxidation

To understand the solubility of haematoxylin, one must first appreciate its molecular structure and its transformation into the active staining agent, haematein.

-

Haematoxylin (C₁₆H₁₄O₆): In its pure, unoxidized form, haematoxylin is a crystalline solid that is relatively colorless and has no significant staining capacity.[1][2][3] Its structure contains numerous hydroxyl (-OH) groups, which are pivotal to its chemical behavior and solubility, as they can participate in hydrogen bonding.

-

Haematein (C₁₆H₁₂O₆): For haematoxylin to become a functional dye, it must undergo oxidation—a process often referred to as "ripening"—to form haematein.[2][4] This conversion can occur slowly through exposure to atmospheric oxygen or be rapidly induced by chemical oxidants like sodium iodate.[2] This oxidation fundamentally alters the molecule's electronic structure, creating a quinoid ring system that is responsible for its ability to form colored complexes. This structural change also modifies its polarity, which is a key determinant of its solubility.[4] It is the haematein molecule that chelates with a metallic mordant, typically an aluminum salt (Al³⁺), to form a positively charged "dye-lake" complex, which then binds to the negatively charged phosphate groups of DNA in the cell nucleus.[2][5]

Section 2: Comparative Solubility Analysis: Water vs. Ethanol

The choice of solvent is critical when preparing haematoxylin solutions. Both water and ethanol are polar protic solvents, capable of hydrogen bonding, yet their interaction with haematoxylin and haematein varies significantly.

The solubility of haematoxylin and its oxidized form, haematein, is not identical, a fact that has significant practical consequences. Ethanol is generally a better solvent for the dye, particularly for the more critical oxidized form, haematein.

Data Presentation: Quantitative Solubility

The following table summarizes the reported solubility values for both compounds in water and ethanol. It is important to note that values can vary between sources, likely due to differences in the purity of the dye, the degree of oxidation, temperature, and the use of mechanical aids like sonication during dissolution.[1][6][7]

| Compound | Solvent | Reported Solubility | Source(s) |

| Haematoxylin | Water | ~3% (3 g/100 mL) | [4] |

| 6.67 mg/mL (requires sonication) | [6] | ||

| 56 mg/mL (requires sonication) | [7] | ||

| Ethanol | ~3% (3 g/100 mL) | [4] | |

| 57 mg/mL (requires sonication) | [7] | ||

| Haematein | Water | ~1.5% (1.5 g/100 mL) | [4] |

| Ethanol | ~7% (7 g/100 mL) | [4] |

The Underlying Chemical Principles

The differential solubility can be explained by the interplay of molecular polarity and solvent-solute interactions.

-

In Water: Water is a highly polar solvent. The numerous hydroxyl groups on the haematoxylin molecule allow it to act as both a hydrogen bond donor and acceptor, facilitating its moderate solubility in aqueous solutions.[4][8] However, the oxidized form, haematein, is less soluble in water. The formation of the quinoid structure reduces the number of freely available hydroxyl groups and makes the molecule slightly less polar, diminishing its favorable interaction with water molecules.[4]

-

In Ethanol: Ethanol (CH₃CH₂OH) is also a polar solvent but is significantly less polar than water due to its nonpolar ethyl group. This dual character makes it an excellent solvent for molecules with both polar and non-polar regions. While haematoxylin is readily soluble in ethanol, the key advantage lies with haematein. The reduced polarity of haematein makes it more compatible with ethanol than with water, resulting in a substantially higher solubility (~7% in ethanol vs. ~1.5% in water).[4] This is the primary reason why stock solutions for many haematoxylin formulations are prepared using ethanol.

Section 3: Practical Implications in Histological Formulations

The superior solubility of haematein in ethanol directly influences the standard procedures for preparing stable and effective staining solutions.

-

The Use of Alcoholic Stock Solutions: It is a common and field-proven practice to first dissolve haematoxylin powder in absolute or 95% ethanol to create a concentrated stock solution.[4] This leverages the higher solubility in alcohol and allows for the creation of a stable concentrate that can be stored and diluted as needed.

-

The Challenge of Aqueous Working Solutions: The final staining solution is aqueous, as it must be compatible with hydrated tissue sections. However, simply diluting an alcoholic haematoxylin stock into water is problematic. The active staining component, the hematein-mordant complex, is only sparingly soluble in water and is prone to precipitation, forming a metallic sheen on the surface and sediment at the bottom.[2][8]

-

The Role of Formulation Additives: To overcome the poor aqueous solubility of the dye-lake and ensure stability, histological haematoxylin formulations are complex mixtures that include several key additives:

-

Stabilizers/Solvents: Polyhydroxy alcohols like glycerol or, more commonly, ethylene glycol are added.[2][9] These agents act as co-solvents, increasing the solubility of the hematein-Al³⁺ complex within the aqueous solution and preventing its precipitation, thereby extending the shelf-life and performance of the stain.[2]

-

Mordants: Aluminum salts (e.g., aluminum ammonium sulfate or aluminum potassium sulfate) are indispensable, as they provide the Al³⁺ ions that form the cationic dye-lake complex required for nuclear binding.[2][10]

-

Acids: Acetic or citric acid is often included to lower the pH.[2] This increases the selectivity of the stain for the strongly anionic DNA in the nucleus and reduces non-specific background staining of less acidic components in the cytoplasm.[2][11]

-

Section 4: Experimental Protocol for Quantitative Solubility Determination

For laboratories that need to validate a new batch of dye or develop a novel formulation, a standardized method for determining solubility is essential. The following protocol provides a self-validating system based on the equilibrium saturation method coupled with spectrophotometric analysis.[12]

Principle: An excess of the solute (haematoxylin) is agitated in the solvent (water or ethanol) for a sufficient time to ensure equilibrium is reached and a saturated solution is formed. The undissolved solute is removed by filtration, and the concentration of the dissolved solute in the clear filtrate is determined by measuring its absorbance and comparing it to a standard calibration curve.

Workflow for Solubility Determination

Caption: Experimental workflow for determining haematoxylin solubility.

Step-by-Step Methodology

-

Materials and Reagents:

-

Haematoxylin (Natural Black 1) powder

-

Solvent (Absolute Ethanol or Deionized Water)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

0.22 µm syringe filters (ensure compatibility with the solvent)

-

Scintillation vials or sealed flasks

-

-

Determination of λmax: a. Prepare a dilute solution of haematoxylin in the chosen solvent. b. Scan the solution across a wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.

-

Preparation of Calibration Curve: a. Prepare a stock solution of haematoxylin of known concentration (e.g., 1 mg/mL) in the solvent. b. Perform a series of serial dilutions to create at least five standard solutions of decreasing concentration. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a valid calibration.

-

Preparation of Saturated Solution: a. Add an excess amount of haematoxylin powder to a known volume of the solvent in a sealed flask (e.g., add 100 mg to 10 mL of solvent). The amount should be visibly in excess of what can dissolve. b. Place the flask in a temperature-controlled environment (e.g., 25°C) and stir vigorously using a magnetic stirrer. c. Allow the solution to equilibrate for at least 24 hours to ensure saturation is reached. Check for the persistent presence of undissolved solid. d. After equilibration, stop stirring and allow the solid to settle.

-

Sample Analysis and Calculation: a. Carefully draw a sample of the supernatant using a syringe. b. Attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean cuvette. This step is critical to ensure only dissolved solute is measured. c. If the absorbance is too high (i.e., outside the linear range of the calibration curve), perform a precise, documented dilution of the filtrate with the solvent. d. Measure the absorbance of the filtrate (or diluted filtrate) at λmax. e. Use the equation from the calibration curve to calculate the concentration of the filtrate. f. If the filtrate was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of haematoxylin in that solvent at the specified temperature.

Conclusion

The solubility of Haematoxylin Natural Black 1 is a nuanced topic, fundamentally governed by its state of oxidation and the polarity of the solvent. While haematoxylin itself shows comparable solubility in water and ethanol, its active, oxidized form, haematein, is markedly more soluble in ethanol. This chemical reality is the cornerstone of effective histological stain preparation, mandating the use of alcoholic stock solutions and the inclusion of specialized co-solvents and stabilizers in final aqueous formulations to prevent precipitation of the active dye-mordant complex. For professionals in research and diagnostics, a thorough understanding of these principles is not merely academic; it is essential for troubleshooting staining inconsistencies, validating new dye batches, and ensuring the production of high-quality, reproducible histological data.

References

- Llewellyn, B.D. (2013).

- MedChemExpress.

-

Leica Biosystems. An Intro to Hematoxylin: Staining Protocol, Hematein Formation. Leica Biosystems. [Link]

-

Leica Biosystems. H&E Staining Overview: A Guide to Best Practices. Leica Biosystems. [Link]

-

Wikipedia. Haematoxylin. Wikipedia. [Link]

-

PubChem. Hematoxylin. National Center for Biotechnology Information. [Link]

-

StainsFile. Mayer Alum Hematoxylin Staining Variants. StainsFile. [Link]

-

Journal of the Society of Dyers and Colourists. (1986). Estimation of Dyes in Solution by Transmission Measurements. SDC ColourClick. [Link]

Sources

- 1. Haematoxylin - Wikipedia [en.wikipedia.org]

- 2. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 3. Hematoxylin | C16H14O6 | CID 442514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. stainsfile.com [stainsfile.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Hematoxylin | Beta Amyloid | TargetMol [targetmol.com]

- 8. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 9. stainsfile.com [stainsfile.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 12. sdc.org.uk [sdc.org.uk]

Introduction: The Foundational Stain of Histopathology

An In-depth Technical Guide to the Physicochemical Properties of Haematoxylin Hydrate

Haematoxylin, a natural compound extracted from the heartwood of the logwood tree, Haematoxylum campechianum, is arguably the most important and widely used stain in histology and histopathology.[1] For over a century, its application in the classic Haematoxylin and Eosin (H&E) staining protocol has been the cornerstone of tissue analysis, providing the fundamental morphological detail upon which diagnoses are made. In its pure, crystalline form, haematoxylin is a colorless to pale yellow powder and, critically, is not an active dye.[2][3]

This guide provides a detailed examination of the molecular formula and weight of haematoxylin hydrate. It delves into the essential chemical transformations—oxidation and mordanting—that convert this precursor into a potent, selective nuclear stain. Understanding these core physicochemical properties is paramount for researchers, scientists, and drug development professionals who rely on haematoxylin-based staining for the accurate interpretation of cellular and tissue architecture.

Chemical Identity and Nomenclature

To ensure clarity in scientific communication and procurement, it is essential to distinguish haematoxylin by its standardized identifiers.

-

IUPAC Name : (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol[4]

-

CAS Number :

-

Synonyms : Natural Black 1, C.I. 75290, Hematoxyline, Hydroxybrazilin.[1][6]

It is crucial to differentiate between haematoxylin and its oxidized form, haematein . Haematoxylin is the precursor molecule, while haematein is the actual colorant that forms complexes with metal ions to function as a stain.[3][8][9] Commercial haematoxylin solutions are often named for their formulator (e.g., Harris, Mayer's, Gill's) and differ in their choice of oxidant and mordant, which fine-tunes their staining characteristics.[9]

Molecular Formula and Structure

The chemical composition of haematoxylin defines its properties and reactivity. The anhydrous form provides the base for understanding its hydrated states.

-

Anhydrous Haematoxylin : The molecular formula is C₁₆H₁₄O₆ .[1][4][5]

-

Haematoxylin Hydrate : Haematoxylin is hygroscopic and typically supplied as a hydrate. While the exact degree of hydration can vary, it is commonly found as a monohydrate or trihydrate.

The staining utility of haematoxylin is realized only after its oxidation to haematein, which introduces a quinoid ring structure essential for its chromogenic and metal-binding properties.[3]

Caption: Conversion of colorless haematoxylin to the colored dye haematein via oxidation.

Molecular Weight Determination

The molecular weight (MW) is a fundamental parameter derived from the molecular formula. The calculation is based on the atomic weights of the constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), and Oxygen (≈15.999 u).

The molecular weights for the different forms of haematoxylin are as follows:

-

Anhydrous Haematoxylin (C₁₆H₁₄O₆):

-

Haematoxylin Monohydrate (C₁₆H₁₄O₆·H₂O):

-

302.28 + (2 × 1.008 + 15.999) = 320.30 g/mol

-

-

Haematoxylin Trihydrate (C₁₆H₁₄O₆·3H₂O):

-

302.28 + 3 × (2 × 1.008 + 15.999) = 356.33 g/mol

-

This data is summarized in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Anhydrous Haematoxylin | C₁₆H₁₄O₆ | 302.28[5][7] | 517-28-2[6] |

| Haematoxylin Monohydrate | C₁₆H₁₄O₆·H₂O | 320.30 | 517-28-2 |

| Haematoxylin Trihydrate | C₁₆H₁₄O₆·3H₂O | 356.33 | 517-28-2 |

The Mechanism of Staining: A Three-Step Process

The transformation of haematoxylin powder into a specific, high-contrast nuclear stain is a classic example of coordination chemistry. The process is not one of simple dye binding but a multi-step workflow involving oxidation and mordanting.

Step 1: Oxidation (Ripening)

Pure haematoxylin is not a stain.[3] It must first be oxidized to haematein, a process historically known as "ripening." This conversion can be achieved in two ways:

-

Natural Oxidation : Slow exposure of the haematoxylin solution to atmospheric oxygen and light. This method can take months but is believed by some to produce a more stable stain.

-

Chemical Oxidation : The addition of a chemical oxidizing agent, such as sodium iodate (NaIO₃) or mercuric oxide, provides a rapid, almost instantaneous conversion.[10] This is the most common method used in modern stain formulations for consistency and speed.

Step 2: Mordanting

Haematein itself has a poor affinity for tissue.[10] To become an effective stain, it requires a mordant , which is typically a metal salt. For nuclear staining, aluminum salts (e.g., potassium aluminum sulfate or "alum") are most common.[11][12] The metal ion (Al³⁺) forms a coordination complex with haematein. This complex is known as a "lake" (e.g., hemalum).[3][8] This complexation imparts a net positive charge to the dye molecule.

Step 3: Binding to Tissue

Cell nuclei are rich in nucleic acids (DNA and RNA). The phosphate backbones of these molecules give the chromatin a strong negative charge, making it basophilic (base-loving).[10] The positively charged hemalum dye-lake is electrostatically attracted to the negatively charged chromatin, binding to it and staining the nucleus a deep blue-purple color.[11] The selectivity for the nucleus is enhanced by using the stain at a low pH, which protonates and neutralizes less acidic tissue components, preventing background staining.[3]

Sources

- 1. Haematoxylin - Wikipedia [en.wikipedia.org]

- 2. alliedguru.com [alliedguru.com]

- 3. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 4. Hematoxylin | C16H14O6 | CID 442514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hematoxylin hydrate, 96% (dry wt.), water ca 6% [cymitquimica.com]

- 6. mpbio.com [mpbio.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. carlroth.com [carlroth.com]

- 10. Haematoxylin – the story of the blues | Synnovis [synnovis.co.uk]

- 11. stainsfile.com [stainsfile.com]

- 12. stainsfile.com [stainsfile.com]

Methodological & Application

Application Note: Preparation and Validation of Mayer’s Hematoxylin for High-Fidelity Nuclear Staining

Abstract & Utility

Mayer’s Hematoxylin is a progressive nuclear stain, favored in research and diagnostic pathology for its ability to yield crisp nuclear detail without destroying cytoplasmic integrity.[1] Unlike regressive stains (e.g., Harris’s) that require acid differentiation, Mayer’s relies on precise chemical equilibrium to stain chromatin selectively. This guide details the preparation, chemical mechanism, and quality control (QC) required to manufacture a pharmaceutical-grade solution in-house.

Key Application: Immunocytochemistry (ICC) counterstaining and routine H&E where cytoplasmic preservation is critical.

Principle of Action: The Hematein-Aluminum Lake

Hematoxylin itself is not a dye; it is a dye precursor. To function, it must undergo oxidation (ripening) to form hematein, which then complexes with a metal salt (mordant) to form a cationic dye lake.[2] This lake binds electrostatically and covalently to the anionic phosphate backbone of nuclear DNA.[3]

Mechanism of Action

Mayer’s formulation utilizes Sodium Iodate for immediate chemical oxidation, bypassing the months-long atmospheric ripening required by older formulations (e.g., Ehrlich’s).

Figure 1: The chemical pathway from raw hematoxylin powder to nuclear binding. Note that the initial stain is red/purple and requires a pH shift (bluing) to achieve the final hue.[4]

Reagents and Equipment

To ensure reproducibility, use ACS-grade reagents. The precision of the Sodium Iodate measurement is the single most critical variable; excess oxidant degrades hematein into colorless oxyhematein.

Formulation (Standard 1 Liter Batch)

| Reagent | Quantity | Function | Criticality |

| Distilled Water | 1000 mL | Solvent | Must be pH neutral (Type II water). |

| Aluminum Potassium Sulfate (Alum) | 50.0 g | Mordant | Provides |

| Hematoxylin (C.I. 75290) | 1.0 g | Dye Precursor | Dark crystals; avoid light exposure. |

| Sodium Iodate | 0.20 g | Oxidizer | CRITICAL: Do not exceed. Converts Hematoxylin |

| Citric Acid | 1.0 g | pH Adjuster | Sharpens nuclear selectivity; prevents scum. |

| Chloral Hydrate | 50.0 g | Preservative | Prevents fungal growth and scum. Toxic. |

Safety Warning: Chloral Hydrate is a controlled substance in many jurisdictions and is toxic (H301). Handle with strict PPE (gloves, mask) in a fume hood. If unavailable, commercial preservatives (e.g., ProClin) or 30% glycerol can sometimes substitute, though classical results may vary.

Preparation Protocol

Total Time: 45–60 Minutes Shelf Life: 3–6 Months (Dark storage)

Step-by-Step Workflow

Figure 2: Sequential mixing order. The addition of Sodium Iodate (Step 3) is the reaction trigger.

Detailed Methodology

-

Solvent Preparation: Place 1000 mL of distilled water in a 2L Erlenmeyer flask.

-

Mordant Dissolution: Add 50g Aluminum Potassium Sulfate . Stir vigorously. Note: You may gently heat the water to dissolve the alum faster, but cool to <30°C before proceeding to prevent over-oxidation in later steps.

-

Dye Addition: Add 1g Hematoxylin powder. Stir until completely dissolved (solution will be yellowish/light purple).

-

Oxidation (The "Ripening"): Add 0.2g Sodium Iodate .

-

Stabilization: Add 1g Citric Acid and 50g Chloral Hydrate . Stir until all crystals are dissolved.

-

Filtration: Filter the solution through Whatman #1 filter paper into a brown (amber) glass bottle.

-

Why: Removes undissolved particulates that cause "pepper" artifact on slides.

-

Quality Control: The Self-Validating System

Before using the stain on valuable tissue, perform these two checks.

A. The "Drop Test" (Visual QC)

-

Add 10 mL of tap water (alkaline) to a beaker.

-

Add 2-3 drops of the fresh Mayer’s solution.

-

Result: The drops should initially appear maroon/red. Upon mixing with the tap water, the color must shift to a crisp, deep blue-violet within 30 seconds.

-

Failure Mode: If it stays red/brown, the pH is too low or the lake has not formed. If it turns grey, the solution is over-oxidized.

-

B. The Nucleus-to-Cytoplasm Ratio (Functional QC)

Stain a "throwaway" slide of tonsil or lymph node (high cellularity).

-

Target: Nuclei should be crisp blue.

-

Background: Cytoplasm should be completely colorless before Eosin addition.

-

Defect: If cytoplasm is hazy blue, the solution pH is too high (add 0.1g Citric Acid).

Staining Workflow (Progressive)

Mayer’s is designed for Progressive Staining , meaning you stain to the desired intensity and stop.[5] No acid alcohol differentiation is required.

-

Deparaffinize slides to distilled water.

-

Stain in Mayer’s Hematoxylin: 3 to 5 minutes .

-

Rinse in running tap water: 15 minutes .

-

Critical Step: "Bluing."[4] The slightly alkaline tap water converts the soluble red hematein lake into the insoluble blue lake.

-

-

Check under microscope.[4] Nuclei should be blue; background clear.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Weak / Pale Staining | Under-oxidized or old solution. | Check Sodium Iodate amount. If solution is >6 months old, discard. |

| Dark Cytoplasm | pH too high (Alum issue). | Ensure Citric Acid was added.[1][7][8] Check pH (Target: 2.2–2.9). |

| Brown/Grey Nuclei | Over-oxidation. | Too much Sodium Iodate or heat used during mixing. Remake batch. |

| Black Precipitate | "Scum" formation. | Lack of Chloral Hydrate or solution exposed to air. Filter before use. |

| Red Nuclei | Insufficient Bluing. | Tap water is not alkaline enough. Use Scott’s Tap Water Substitute. |

References

-

Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. 6th Edition. Elsevier Health Sciences.

-

Leica Biosystems. (2023). Hematoxylin and Eosin (H&E) Staining: Principle, Protocol & Troubleshooting. Knowledge Pathway. [Link]

-

IHC World. (2023). Mayer's Hematoxylin Preparation and Staining Protocol. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. itwreagents.com [itwreagents.com]

- 3. stainsfile.com [stainsfile.com]

- 4. itwreagents.com [itwreagents.com]

- 5. histologyequipment.com [histologyequipment.com]

- 6. researchgate.net [researchgate.net]

- 7. stainsfile.com [stainsfile.com]

- 8. bioresearch.com.jo [bioresearch.com.jo]

Application Note: Precision Haematoxylin Counterstaining for Immunohistochemistry (IHC)

Technical Abstract

In Immunohistochemistry (IHC), the counterstain is not merely aesthetic; it provides the morphological context required to validate the localization of the target antigen. While Haematoxylin is the industry standard, its application in IHC differs significantly from routine H&E staining. This guide details the Progressive Staining methodology using Mayer’s Haematoxylin , the preferred formulation for IHC. Unlike regressive methods used in routine histology, this protocol eliminates acid differentiation, preserving the integrity of acid-labile chromogens (e.g., AEC) and weak antibody signals.

Mechanistic Principles

To control the stain, one must understand the chemistry.[1][2] Haematoxylin itself is not a dye; it is a precursor. It must be oxidized to Hematein and complexed with a metal ion (mordant) to form a cationic "lake" that binds to anionic nuclear DNA.[3][4]

The Chemical Cascade

The following diagram illustrates the transformation from raw wood extract to the final blue nuclear signal.

Figure 1: The chemical pathway of Aluminium-Hematein staining. Note that the initial nuclear binding results in a red/purple hue, which requires an alkaline shift ("Bluing") to achieve the final contrast.

Formulation Selection Guide

Choosing the correct Haematoxylin formulation is critical for IHC. The presence of alcohol or the need for acid differentiation can destroy specific chromogens.

| Formulation | Type | Oxidizer | Mordant | Alcohol Content | IHC Suitability |

| Mayer's | Progressive | Sodium Iodate | Aluminium | None | High. Gold standard. No alcohol to dissolve AEC; no acid differentiation needed. |

| Harris | Regressive | Mercuric Oxide (old) or NaIO3 | Aluminium | High | Low/Medium. Requires acid differentiation (risks signal loss). Alcohol may strip AEC.[5] |

| Gill's (I, II, III) | Progressive | Sodium Iodate | Aluminium | High | Medium. Gill I is good for cytology.[6] Gill II/III can stain mucin, causing background noise. |

| Ehrlich's | Regressive | Air/Natural | Aluminium | High | Low. Requires long ripening; inconsistent for automated IHC. |

Expert Insight: For IHC, Mayer's Haematoxylin is strongly recommended.[6] Its progressive nature allows you to stop staining at the optimal intensity without using acid alcohol, which can strip weak DAB signals or completely dissolve AEC chromogens [1].

Standardized Protocol: Progressive Mayer's Staining

Prerequisites:

-

Tissue: FFPE (Formalin-Fixed Paraffin-Embedded) or Frozen.

-

State: Slides have completed chromogen incubation (DAB, AEC, etc.) and have been washed in distilled water.

Protocol Steps

-

Water Rinse (Critical Step):

-

Action: Wash slides in distilled water (dH₂O).

-

Reason: Buffer salts (PBS/TBS) from the IHC steps can precipitate the Haematoxylin.

-

Time: 2 x 3 minutes.

-

-

Haematoxylin Staining:

-

Action: Immerse slides in Mayer's Haematoxylin .[7]

-

Time: 1–5 minutes (Optimize based on tissue thickness; 3 minutes is standard for 4µm sections).

-

Note: Filter solution before use to prevent crystalline artifacts.

-

-

Running Water Wash:

-

Action: Rinse in running tap water.

-

Reason: Removes excess unbound dye.[8]

-

Time: 3 minutes.

-

-

Bluing (Alkaline Shift):

-

Final Rinse:

-

Action: Rinse in tap water or dH₂O.

-

Time: 2 minutes.

-

-

Mounting:

-

For DAB: Dehydrate (Ethanol -> Xylene) and mount with resinous medium (e.g., DPX).

-

For AEC:Do NOT dehydrate. Mount immediately with aqueous mounting medium.

-

Critical Control Points & Troubleshooting

The following decision tree illustrates the logic for troubleshooting common counterstain issues.

Figure 2: Diagnostic workflow for correcting nuclear counterstain anomalies in IHC.

Expert Troubleshooting Notes

-

The "Fading Blue" Phenomenon: If your slides look crisp blue initially but turn purple/red after storage, your mounting medium may be acidic.[9] As the pH drops, the Hematein lake dissociates. Ensure your mounting medium is neutral [2].

-

Chromogen Compatibility: Never use alcohol-based Haematoxylin (like Harris) or alcohol dehydration steps with AEC or Fast Red chromogens. These precipitates are alcohol-soluble and will disappear [3].

-

Brown Precipitate: If you see dark granules that are not nuclei, filter your Haematoxylin. Oxidation causes a metallic sheen (scum) on the surface that must be removed daily.

References

-

Leica Biosystems. (n.d.).[12] An Intro to Hematoxylin: Staining Protocol, Hematein Formation. Retrieved from [Link]

- Bancroft, J. D., & Layton, C. (2018). The Hematoxylins and Eosin. In Bancroft's Theory and Practice of Histological Techniques (8th ed.). Elsevier. (Standard Text Reference).

Sources

- 1. Haematoxylin - Wikipedia [en.wikipedia.org]

- 2. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 3. Haematoxylin – the story of the blues | Synnovis [synnovis.co.uk]

- 4. Evaluation of a New Mordant Based Haematoxylin Dye (Haematoxylin X) for Use in Clinical Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. labnexus.co.uk [labnexus.co.uk]

- 7. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 8. utas.edu.au [utas.edu.au]

- 9. bitesizebio.com [bitesizebio.com]

- 10. histobiolab.com [histobiolab.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

Advanced Protocol: Preparation of Harris Haematoxylin from Natural Black 1 (C.I. 75290)

Executive Summary

Harris Haematoxylin remains one of the most ubiquitous nuclear stains in histology and cytology, prized for its ability to deliver crisp, regressive nuclear staining with high chromatin detail. This guide details the preparation of Harris Haematoxylin starting from the raw precursor, Natural Black 1 (Haematoxylin, C.I. 75290) .

While the classical formulation relies on mercuric oxide for oxidation, this protocol prioritizes the Sodium Iodate method , which eliminates mercury toxicity while maintaining staining efficacy.[1][2] This document synthesizes the chemical mechanism, precise compounding steps, and validation procedures required to produce a clinical-grade reagent.

Scientific Foundation: The Chemistry of "Ripening"

To understand the preparation, one must understand that Haematoxylin (Natural Black 1) is not a dye ; it is a dye precursor. It has no affinity for tissue components until it undergoes two critical chemical transformations: Oxidation and Mordanting .

The Mechanism

-

Oxidation (Ripening): The pale yellow Haematoxylin (

) must be oxidized to the reddish-brown Haematein ( -

Mordanting: Haematein is anionic and has poor affinity for the negatively charged phosphate backbone of DNA. It must form a coordination complex (a "Lake") with a metal cation—in this case, Aluminum (

) derived from Ammonium or Potassium Alum. -

Binding: The positively charged Aluminum-Haematein lake binds electrostatically and covalently to nuclear chromatin.

Reaction Pathway Diagram

Figure 1: The chemical pathway from raw Natural Black 1 powder to the final DNA-bound complex.

Materials & Hazard Assessment

Reagents

| Component | Grade | Role | Quantity (1L Batch) |

| Natural Black 1 (Haematoxylin) | C.I. 75290 | Dye Precursor | 5.0 g |

| Ethanol (Absolute) | ACS Reagent | Solvent for Dye | 50.0 mL |

| Ammonium or Potassium Alum | ACS Reagent | Mordant | 100.0 g |

| Distilled Water | Type II | Solvent for Mordant | 1000.0 mL |

| Sodium Iodate ( | ACS Reagent | Oxidant (Modern) | 1.0 g (0.2g/g dye) |

| Glacial Acetic Acid | ACS Reagent | pH Adjuster | 40.0 mL |

| Mercuric Oxide (HgO) | Legacy Only | Oxidant (Toxic) | 2.5 g (Not Recommended) |

Safety Critical: The Oxidant Choice

-

Sodium Iodate (Recommended): Safe, stable, and reproducible. It oxidizes haematoxylin instantaneously.

-

Mercuric Oxide (Legacy): Highly toxic.[1][2][3] Creates hazardous mercury waste. Use only if strictly required by historical SOPs. This guide focuses on the Sodium Iodate method for personnel safety.

Protocol: Preparation of Modern Harris Haematoxylin (Mercury-Free)

Total Time: 45–60 Minutes Yield: ~1 Liter Shelf Life: 6–12 Months

Step-by-Step Methodology

-

Dye Solubilization:

-

Weigh 5.0 g of Natural Black 1 (Haematoxylin) powder.

-

Dissolve completely in 50 mL of Absolute Ethanol . Use a magnetic stirrer for 10 minutes. Ensure no powder clumps remain.

-

-

Mordant Preparation:

-

In a 2L Erlenmeyer flask, dissolve 100 g of Ammonium (or Potassium) Alum in 1000 mL of Distilled Water .

-

Heat the mixture to boiling point using a hot plate. Stir frequently to ensure full dissolution of the alum.

-

-

Compounding:

-

The Oxidation Step (Critical):

-

Cooling & Stabilization:

-

Cool the flask rapidly. (Placing the flask in a sink of cold water or an ice bath is effective).[9]

-

Why? Rapid cooling prevents "over-oxidation" which can degrade Haematein into colorless compounds.

-

-

Acidification:

-

Once the solution has cooled to room temperature (<25°C), add 40 mL of Glacial Acetic Acid .

-

Function: Acetic acid improves nuclear selectivity by suppressing background staining (cytoplasm/mucin).

-

-

Filtration:

-

Filter the final solution through Whatman #1 filter paper to remove any precipitates or undissolved solids. Store in an amber glass bottle.

-

Production Workflow Diagram

Figure 2: Operational workflow for the preparation of Sodium Iodate-ripened Harris Haematoxylin.

Quality Control & Validation

A self-validating system requires confirmation of the stain's selectivity and intensity before clinical use.

The "Blueing" Test

Harris Haematoxylin is a regressive stain .[1] It initially stains tissue red/purple. It only becomes the characteristic blue after exposure to an alkaline environment ("blueing").[10]

-

Test: Place a drop of the prepared stain on a piece of filter paper.

-

Result: The spot should be maroon/purple.

-

Validation: Add a drop of dilute ammonia or tap water (pH > 8) to the edge of the spot. It should immediately turn a crisp, dark blue. If it remains brown, the oxidation was insufficient or the dye is degraded.

Staining Specificity (Microscopy)

Stain a control slide (e.g., tonsil or appendix).

-

Nuclei: Should be crisp, dark blue/purple with distinct chromatin patterns.

-

Cytoplasm: Should be clear or very pale (unless counterstained).

-

Background: If the background is grey/blue, the solution may lack sufficient acid or differentiation was incomplete.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Weak / Pale Staining | Insufficient oxidation or old stain. | Check Sodium Iodate quantity.[1][2][11] If stain is old, oxidation has progressed to colorless compounds. Discard. |

| Red/Brown Nuclei | Incomplete "blueing". | Ensure the post-staining ammonia water or Scott's Tap Water Substitute is fresh and alkaline. |

| Dark Background (Mucin) | Insufficient Acetic Acid. | Add 5-10 mL more Glacial Acetic Acid per liter to increase nuclear selectivity. |

| Precipitate on Slide | Metallic sheen / scum. | Filter the solution before every use.[1][2][12][9] This is common in alum-based haematoxylins.[7] |

| Rapid Fading | Over-oxidation. | Ensure rapid cooling after adding Sodium Iodate.[1] Store away from light. |

References

-

Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques (6th ed.). Churchill Livingstone.

- Kiernan, J. A. (2015). Histological and Histochemical Methods: Theory and Practice (5th ed.). Scion Publishing.

-

Sigma-Aldrich. (n.d.). Harris Hematoxylin Solution, Acidified - Technical Bulletin. Retrieved from

-

Leica Biosystems. (n.d.). An Introduction to Hematoxylin: Staining Protocol and Hematein Formation. Retrieved from

-

Biological Stain Commission. (n.d.). Certification of Biological Stains. Retrieved from

Sources

- 1. stainsfile.com [stainsfile.com]

- 2. stainsfile.com [stainsfile.com]

- 3. himedialabs.com [himedialabs.com]

- 4. labpedia.net [labpedia.net]

- 5. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 6. stainsfile.com [stainsfile.com]

- 7. stainsfile.com [stainsfile.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. The hematoxylins and eosin | Basicmedical Key [basicmedicalkey.com]

- 10. exaxol.com [exaxol.com]

- 11. biognost.com [biognost.com]

- 12. bioresearch.com.jo [bioresearch.com.jo]

Application Note: Haematoxylin Natural Black 1 (HNB1) for Amyloid Fibril Remodeling and Histological Visualization

Executive Summary

This application note details the dual-utility of Haematoxylin Natural Black 1 (HNB1) (C.I. 75290) in amyloid research. While traditionally utilized as a nuclear counterstain in histology, recent biophysical characterizations have identified HNB1 as a potent small-molecule inhibitor of amyloid-β (Aβ42) fibrillogenesis.

For drug development professionals , this guide provides a validated protocol for using HNB1 as a reference compound in fibril inhibition assays (IC50 ~1.6 µM). For histopathologists , it outlines the specific use of Phosphotungstic Acid Haematoxylin (PTAH) for differentiating fibrillar deposits in tissue.

Key Applications

-

Therapeutic Discovery: Using HNB1 to inhibit Aβ aggregation and remodel mature fibrils into non-toxic, off-pathway aggregates.

-

Histology: Differentiating fibrin and glial fibers from amyloid deposits using modified PTAH protocols.

Scientific Mechanism: Binding & Remodeling

Unlike Thioflavin T (ThT), which intercalates into the

Mechanism of Action

Molecular dynamics simulations and circular dichroism (CD) studies reveal that HNB1 binds to Aβ42 monomers and oligomers via hydrogen bonding and

-

Binding Sites: HNB1 targets the N-terminal region, the S8-Y10 segment, the turn region, and the C-terminus of Aβ42.[1]

-

Effect: It reduces

-sheet content, forcing the peptide into an antiparallel arrangement that forms amorphous, non-fibrillar aggregates (Li et al., 2016).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Pathway Visualization

Figure 1: Mechanism of HNB1-mediated amyloid inhibition.[1] HNB1 intercepts monomers and oligomers, diverting them from the toxic fibrillogenesis pathway toward benign amorphous aggregates.

Protocol A: ThT-Competition Inhibition Assay

Purpose: To quantify the ability of HNB1 to inhibit amyloid fibril formation in vitro. This is the primary assay for drug discovery applications.

Reagents & Equipment[2][3][4]

-

Amyloid Peptide: Aβ(1-42) (lyophilized, HFIP-treated).

-

Inhibitor: Haematoxylin Natural Black 1 (Purity >98%).

-

Buffer: PBS (pH 7.4).

-

Instrument: Fluorescence Microplate Reader (Ex: 440 nm, Em: 485 nm).

Step-by-Step Methodology

-

Monomer Preparation (Critical Step):

-

Dissolve lyophilized Aβ42 in 100% HFIP to remove pre-existing aggregates.

-

Evaporate HFIP under a gentle stream of nitrogen gas.

-

Re-dissolve the peptide film in DMSO to 5 mM (stock).

-

Dilute to 25 µM in PBS immediately before use.

-

-

HNB1 Preparation:

-

Prepare a fresh 10 mM stock solution of HNB1 in DMSO. Note: HNB1 oxidizes to Hematein in air; use fresh solutions for consistent IC50 data.

-

-

Assay Setup:

-

In a black 96-well plate, set up the following conditions (Total Volume: 200 µL/well):

-

Control: 25 µM Aβ42 + PBS.

-

Test: 25 µM Aβ42 + HNB1 (Concentration gradient: 0.1, 0.5, 1, 5, 10, 50 µM).

-

Blank: PBS + HNB1 (to check for auto-fluorescence/quenching).

-

-

Add ThT to a final concentration of 20 µM in all wells.

-

-

Incubation & Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate at 37°C with quiescent conditions (or mild shaking for accelerated kinetics).

-

Measure fluorescence kinetics every 10 minutes for 24–48 hours.

-

-

Data Analysis:

-

Normalize fluorescence intensity (

) against the plateau of the Control ( -

Calculate % Inhibition:

-

Expected Result: HNB1 should show a dose-dependent reduction in ThT fluorescence with an IC50 ≈ 1.6 µM .

-

Protocol B: Histological Visualization (PTAH Stain)

Purpose: While HNB1 is not a direct stain for amyloid (which is eosinophilic), the Mallory’s Phosphotungstic Acid Haematoxylin (PTAH) method is used to differentiate fibrillar proteins (fibrin, neuroglia) that may co-localize or be confused with amyloid in complex tissue sections.

Note: In standard H&E, amyloid appears as an amorphous pink extracellular mass. PTAH provides contrast by staining fibrin/glia blue and collagen red-brown.[3][4]

Reagents

-

Zenker’s Fixative: (Contains Mercuric Chloride – Handle with Care).[3]

-

Gram’s Iodine & Sodium Thiosulfate (5%).

-

Potassium Permanganate (0.25%) & Oxalic Acid (5%).

-

PTAH Solution: Haematoxylin (1 g), Phosphotungstic Acid (20 g), Distilled Water (1 L). Ripened naturally or with Potassium Permanganate.

Staining Workflow

-

Deparaffinization:

-

Xylene (2 x 5 min)

100% EtOH

-

-

Mordanting (Essential):

-

Incubate slides in Zenker’s fluid overnight at RT (or 1 hour at 60°C).

-

Wash in running tap water for 15 min.

-

-

Iodine Treatment:

-

Immerse in Gram’s Iodine (5 min) to remove mercury precipitates.

-

Clear with 5% Sodium Thiosulfate (5 min).

-

Wash thoroughly.[5]

-

-

Oxidation & Bleaching:

-

Staining:

-

Incubate in PTAH Solution overnight at room temperature.

-

Do not wash with water after this step.

-

-

Dehydration:

-

Rapid dehydration through 95% EtOH and 100% EtOH (PTAH is water-soluble and can leach out).

-

Clear in Xylene and mount.[6]

-

Interpretation Table

| Tissue Component | PTAH Color Appearance | H&E Appearance |

| Fibrin | Deep Blue | Pink |

| Glial Fibers | Blue | Pink |

| Nuclei | Blue | Blue/Purple |

| Collagen | Red-Brown | Pink |

| Amyloid | Variable (often Red-Brown) | Amorphous Pink |

Note: To definitively confirm amyloid visually, a Congo Red stain (Apple-Green Birefringence) is required. PTAH is used here to exclude fibrin or glial mimicry.

Comparative Data Summary

The following table summarizes the physicochemical properties of HNB1 in the context of amyloid research compared to standard probes.

| Feature | Haematoxylin (Natural Black 1) | Thioflavin T (ThT) | Congo Red |

| Primary Role | Inhibitor / Remodeler | Detection Probe | Detection Probe |

| Mechanism | H-bond / | Channel Intercalation | |

| Fluorescence | No (Colorimetric) | Yes (Ex 440/Em 485) | Yes (Red / Birefringence) |

| Binding Affinity | High (IC50 ~1.6 µM) | Moderate ( | Moderate |

| Effect on Fibrils | Disaggregates / Remodels | None (Passive Binder) | None (Passive Binder) |

References

-

Li, H., et al. (2016). "Hematoxylin Inhibits Amyloid β-Protein Fibrillation and Alleviates Amyloid-Induced Cytotoxicity." The Journal of Physical Chemistry B, 120(41), 10693–10704.

-

MedChemExpress. "Hematoxylin (Natural Black 1) Product Information and Biological Activity."

-

Biosensis. "Amylo-Glo RTD Amyloid Plaque Stain Reagent Protocol." (Context for ThT/Fluorescent comparison).

-

University of Utah. "Phosphotungstic Acid Hematoxylin (PTAH) Staining Protocol." WebPath Histology.

-

Frontiers in Pharmacology. "Natural Compounds as Inhibitors of Aβ Peptide Aggregation." (Review of small molecule inhibitors).

Sources

- 1. Hematoxylin Inhibits Amyloid β-Protein Fibrillation and Alleviates Amyloid-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 3. webpath.med.utah.edu [webpath.med.utah.edu]

- 4. Phosphotungstic acid-haematoxylin stain - Wikipedia [en.wikipedia.org]

- 5. A consistent phosphotungstic acid hematoxylin stain for glial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-optica.it [bio-optica.it]

Application Note: Gill’s Haematoxylin Formulation and Staining Protocol for Cytology

[1][2][3][4]

Abstract

Gill’s Haematoxylin is a progressive nuclear stain formulated to address the inconsistencies found in regressive stains like Harris’s Haematoxylin. Unlike its predecessors, Gill’s formulation utilizes ethylene glycol to prevent surface precipitation ("scum") and control oxidation, resulting in a highly stable solution with a shelf life exceeding one year. This guide details the precise chemical formulation, mechanistic action, and application of Gill’s Haematoxylin (specifically Gill I and II) for cytological preparations, ensuring high-resolution nuclear definition essential for diagnostic accuracy.

Scientific Foundation & Mechanism

The Hematein-Aluminum Lake Complex

Hematoxylin itself is not a dye; it is a precursor. To function as a nuclear stain, it must first be oxidized to hematein (a process called "ripening") and then complexed with a metal mordant.[1]

In Gill’s formulation:

-

Oxidation: Sodium Iodate (

) rapidly oxidizes Hematoxylin to Hematein.[2] This is a "half-oxidized" state, leaving a reservoir of unoxidized hematoxylin to maintain stain stability over time. -

Mordanting: Aluminum Sulfate complexes with Hematein to form the Hematein-Aluminum Lake . This cationic complex binds electrostatically to the anionic phosphate backbone of nuclear DNA.

-

Selectivity: Glacial Acetic Acid maintains the pH between 2.0 and 2.4. At this pH, the lake complex binds selectively to nuclear chromatin while minimizing non-specific cytoplasmic binding (which can occur at higher pH levels).

The Role of Ethylene Glycol

A distinct feature of Gill’s formulation is the inclusion of Ethylene Glycol (25% v/v).[3]

-

Solubility: It increases the solubility of the hematein-aluminum complex.

-

Stability: It prevents the formation of a metallic surface sheen (scum) caused by evaporation and oxidation, a common artifact in alcoholic hematoxylins like Harris’s.

-

Reproducibility: It lowers the evaporation rate, maintaining consistent dye concentration during extended use.

Mechanism Diagram

The following diagram illustrates the chemical conversion and binding pathway.

Figure 1: The chemical pathway from Hematoxylin precursor to DNA binding. The Aluminum mordant is critical for creating the positively charged lake complex.

Formulation Specifications

Gill’s Haematoxylin is available in three strengths (I, II, III).[4][5][6][7][8][9][10] For cytology , Gill I is the standard, offering fine control over staining intensity. Gill II is used when darker nuclear staining is required or to expedite throughput. Gill III is generally too potent for cytology and is reserved for histology (tissue sections).

Table 1: Composition of Gill’s Haematoxylin Variants (Per 1000 mL)

| Component | Function | Gill I (Cytology) | Gill II (Cytology/Histology) | Gill III (Histology) |

| Distilled Water | Solvent | 730 mL | 710 mL | 690 mL |

| Ethylene Glycol | Stabilizer/Solvent | 250 mL | 250 mL | 250 mL |

| Hematoxylin (Anhydrous) | Dye Precursor | 2.0 g | 4.0 g | 6.0 g |

| Sodium Iodate | Oxidizing Agent | 0.2 g | 0.4 g | 0.6 g |

| Aluminum Sulfate (Hydrated)* | Mordant | 17.6 g | 70.4 g | 158.4 g |

| Glacial Acetic Acid | pH Adjuster | 20 mL | 20 mL | 20 mL |

*Note on Aluminum Sulfate: The mordant concentration increases non-linearly (approx. square of the dye concentration) in the classic formulations to ensure excess mordant is available to prevent over-oxidation and maintain specificity at higher dye loads.

Preparation Protocol

Safety: Perform all steps in a fume hood. Wear gloves and eye protection. Glacial acetic acid is corrosive; Ethylene glycol is toxic if ingested.

Step-by-Step Mixing Procedure

-

Solvent Preparation: In a clean 2L Erlenmeyer flask, mix the Distilled Water and Ethylene Glycol . Stir for 5 minutes using a magnetic stirrer.

-

Dye Addition: Add the Hematoxylin powder.[7] Stir for 15–20 minutes until fully dissolved. Crucial: Ensure no powder remains on the walls of the flask.

-

Oxidation: Add the Sodium Iodate .[2][7][8][9] Stir for 10 minutes. The solution will turn deep red/purple immediately as hematein is formed.

-

Mordant Addition: Add the Aluminum Sulfate .[7][9][11] Stir until completely dissolved (approx. 20–30 minutes). The solution will thicken slightly.

-

Acidification: Slowly add the Glacial Acetic Acid .

-

Final Mixing: Stir for 1 hour at room temperature.

-

Filtration: Filter the solution through Whatman #1 filter paper into a brown (amber) glass bottle.

Storage: Store at room temperature (15–25°C). Shelf life is approximately 12–18 months.

Figure 2: Preparation workflow for Gill's Hematoxylin.[4][5] Order of addition is critical to ensure proper lake formation.

Cytology Staining Protocol (Progressive)

Gill’s Haematoxylin is designed for progressive staining , meaning the tissue is stained only until the desired intensity is reached, eliminating the need for differentiation (acid-alcohol wash) which is required in regressive methods (e.g., Harris). This is ideal for cytology to preserve delicate cytoplasmic features.

Context: This protocol assumes integration into a standard Papanicolaou (Pap) stain workflow.

Protocol Steps

-

Fixation: 95% Ethanol (15 mins minimum).

-

Hydration:

-

80% Ethanol (10 dips)

-

70% Ethanol (10 dips)

-

Distilled Water (10 dips)

-

-

Nuclear Stain (Gill I or II):

-

Gill I: Stain for 2.0 – 3.0 minutes .

-

Gill II: Stain for 1.5 – 2.0 minutes .

-

Note: Time varies based on sample thickness and freshness of stain.

-

-

Rinse: Running tap water (room temp) for 1 minute.

-

Bluing: Immerse in Scott’s Tap Water Substitute (or 0.5% Ammonia Water) for 30–60 seconds.

-

Rinse: Running tap water for 1 minute.

-

Dehydration & Counterstain: Proceed to OG-6 and EA-50 staining steps (standard Pap protocol).

Figure 3: Progressive staining workflow for cytology samples.[14][8] Note the absence of an acid differentiation step.[15]

Quality Control & Troubleshooting

To ensure data integrity and reproducibility (Trustworthiness), implement the following QC measures:

-

Daily Filtration: Although Gill’s is stable, cytology samples often shed cells. Filter Gill’s Hematoxylin daily through Whatman #1 paper to prevent cross-contamination ("floaters").

-

pH Check: Verify pH is between 2.0 and 2.4 weekly. If pH > 2.5, nuclear specificity decreases (cytoplasm turns blue). If pH < 2.0, staining intensity weakens.

-

Stain Quality:

-